1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of a fluorophenyl group and a carboxylic acid group suggests that it might have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde and 2-fluorophenylacetic acid have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
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Scientific Field: Pharmacology
- Application : The compound Vonoprazan (VON), which has a similar structure to the one you mentioned, is used for the management of GIT ulcer, reflux esophagitis, and for eradication of Helicobacter pylori .
- Method of Application : A spectrofluorimetric method was developed for estimation of VON in real human plasma and content uniformity test . The fluorimetric methodology is based on the reaction of the secondary amine group in VON with benzofurazan (0.05% w/v NBD-Cl) reagent as a nucleophilic substitution reaction in alkaline medium (0.1 M borate buffer pH 8.2) to produce a highly fluorescent product .
- Results : The linear calibration range was found to be 15 to 200 ng mL −1 with a lower limit of quantitation (LOQ) equal to 8.57 ng mL −1 . The maximum plasma concentration was found to be (C max) 71.03 ng mL −1 after a maximum time (t max) equal to 1.5 ± 0.15 h .
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Scientific Field: Organic Chemistry
- Application : Compounds with similar structures have been used in the synthesis of 1-(2-fluorophenyl)pyrazoles .
- Method of Application : These compounds were employed further in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
- Results : The article does not provide specific results or outcomes for this application .
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Scientific Field: Organic Chemistry
- Application : The compound 2-Fluorophenylacetic acid has been used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The article does not provide specific results or outcomes for this application .
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Scientific Field: Organic Chemistry
- Application : The compound 5- (2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde is produced by formylation and deprotection .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The article does not provide specific results or outcomes for this application .
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Scientific Field: Organic Chemistry
- Application : The compound 3-Arylsydnones bearing fluorine and bromine atoms on the benzene ring were synthesized from N-nitroso-2-fluorophenylglycines .
- Method of Application : These were employed further in synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as activated dipolarophile .
- Results : The article does not provide specific results or outcomes for this application .
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Scientific Field: Organic Chemistry
- Application : The compound 2-Fluorophenylacetic acid was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones and N - [2- (3,4-dichlorophenyl)-ethyl]- N′ - [2- (2-fluorophenyl)-ethyl]-ethane-1,2-diamine .
- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The article does not provide specific results or outcomes for this application .
properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-8(11(15)16)6-13-14(7)10-5-3-2-4-9(10)12/h2-6H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJKYRZKHBKWDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408838 | |
Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
618092-40-3 | |
Record name | 1-(2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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